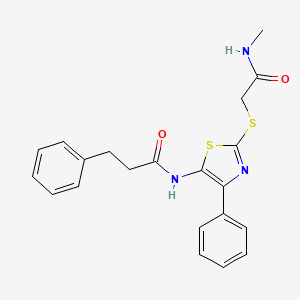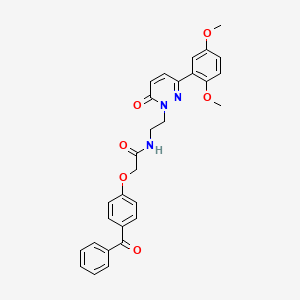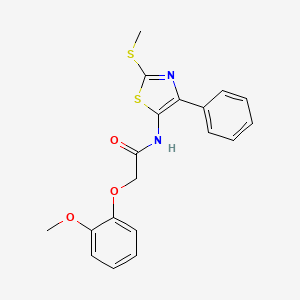
2-Pentacosanone
Übersicht
Beschreibung
2-Pentacosanone is a long-chain ketone with the molecular formula C25H50O. It is a methyl ketone, specifically a pentacosane derivative, where the ketone functional group is located at the second carbon position. This compound is known for its presence in natural waxes and has been identified in various biological systems, including the wax secretions of certain dragonflies .
Vorbereitungsmethoden
2-Pentacosanone can be synthesized through several methods. One common approach involves the oxidation of long-chain alcohols or aldehydes. For instance, the oxidation of 2-pentacosanol can yield this compound. This reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions .
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of long-chain hydrocarbons. This process involves the use of metal catalysts, such as palladium or platinum, at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the ketone functional group .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-Pentacosanone has several scientific research applications:
Biomimetics: It is a major component of the wax secretions in dragonflies, which exhibit unique UV-reflective properties.
Chemical Communication: In certain species, such as the Vipera ammodytes snake, this compound plays a role in chemical communication, acting as a pheromone or signaling molecule.
Material Science:
Wirkmechanismus
The mechanism of action of 2-pentacosanone in biological systems involves its interaction with specific molecular targets. In the case of dragonflies, it is involved in the formation of wax layers that reflect UV light. This process is facilitated by the upregulation of genes involved in fatty acid elongation, leading to the production of very long-chain methyl ketones like this compound .
Vergleich Mit ähnlichen Verbindungen
2-Pentacosanone can be compared with other long-chain ketones, such as 2-heptacosanone and 2-nonacosanone. These compounds share similar structural features but differ in the length of their carbon chains. The unique properties of this compound, such as its specific melting point and crystallization behavior, distinguish it from these related compounds .
2-Heptacosanone: Similar in structure but with a longer carbon chain (C27H54O).
2-Nonacosanone: Another long-chain ketone with an even longer carbon chain (C29H58O).
These comparisons highlight the importance of chain length in determining the physical and chemical properties of long-chain ketones.
Eigenschaften
IUPAC Name |
pentacosan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2)26/h3-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTIEPBCRWXMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea](/img/structure/B3207854.png)

![2-(4-benzoylphenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B3207870.png)


![2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B3207886.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3207890.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone](/img/structure/B3207891.png)
![3-[4-(2-benzoylbenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B3207909.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-[(4-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B3207913.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea](/img/structure/B3207943.png)
